(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-methylphenyl group and a 2-methylpiperidin-1-yl group attached to a prop-2-en-1-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 2-methylpiperidin-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:
- (2E)-3-(4-methoxyphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
- (2E)-3-(4-chlorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group and the 2-methylpiperidin-1-yl group imparts distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-13-6-8-15(9-7-13)10-11-16(18)17-12-4-3-5-14(17)2/h6-11,14H,3-5,12H2,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYMTUIMFCTMFX-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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